molecular formula C22H24N4O3 B12405547 Bet-IN-9

Bet-IN-9

Cat. No.: B12405547
M. Wt: 392.5 g/mol
InChI Key: LTLOUPMVIDLGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bet-IN-9 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core heterocyclic structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The final product undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Bet-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bet-IN-9 include other BET inhibitors such as JQ1, OTX-015, and I-BET762. These compounds share a similar mechanism of action by targeting the bromodomains of BET proteins .

Uniqueness of this compound

This compound is unique in its specific binding affinity and selectivity for BET proteins, which makes it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure and functional groups contribute to its effectiveness and specificity compared to other BET inhibitors .

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit BET proteins and modulate gene expression makes it a valuable tool in the study of epigenetics and cancer therapy. The detailed understanding of its preparation methods, chemical reactions, and mechanism of action further enhances its utility in various fields of research.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-[5-(2,6-dimethylphenoxy)-3-(2-hydroxypropan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C22H24N4O3/c1-13-7-6-8-14(2)20(13)29-18-11-17(22(3,4)28)24-26(18)16-12-25(5)21(27)19-15(16)9-10-23-19/h6-12,23,28H,1-5H3

InChI Key

LTLOUPMVIDLGCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC(=NN2C3=CN(C(=O)C4=C3C=CN4)C)C(C)(C)O

Origin of Product

United States

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